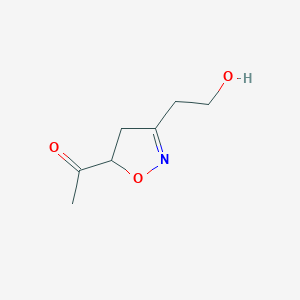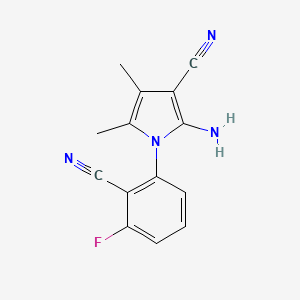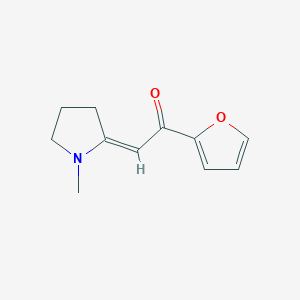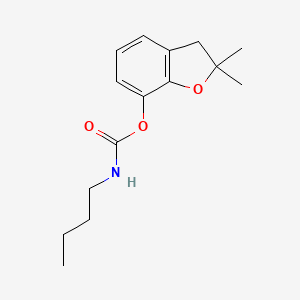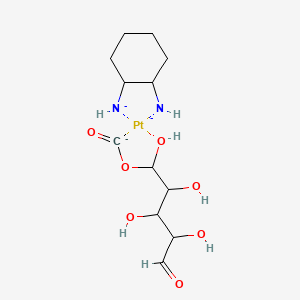
Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) typically involves the reaction of platinum precursors with 2-cyclohexanediamine and D-glucuronic acid under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where ligands around the platinum center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) involves its interaction with cellular components, particularly DNA. The platinum center binds to the nitrogen atoms of the DNA bases, causing cross-linking and disrupting the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The compound’s molecular targets include DNA and various proteins involved in the cell cycle and apoptosis pathways.
Vergleich Mit ähnlichen Verbindungen
Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) can be compared with other platinum-based compounds such as:
Cisplatin: Known for its use in cancer therapy, cisplatin also interacts with DNA but has different side effects and efficacy profiles.
Oxaliplatin: Another anticancer agent with a different ligand structure, leading to variations in its mechanism of action and clinical applications.
Carboplatin: Similar to cisplatin but with a different leaving group, resulting in reduced side effects. The uniqueness of Platinum,2-cyclohexanediamine)(D-glucuronato(2-))-,(1R-trans) lies in its specific ligand structure, which influences its solubility, reactivity, and biological activity.
Eigenschaften
Molekularformel |
C12H21N2O7Pt-3 |
|---|---|
Molekulargewicht |
500.39 g/mol |
IUPAC-Name |
(2-azanidylcyclohexyl)azanide;platinum;2,3,4,5-tetrahydroxy-5-(oxomethoxy)pentanal |
InChI |
InChI=1S/C6H12N2.C6H9O7.Pt/c7-5-3-1-2-4-6(5)8;7-1-3(9)4(10)5(11)6(12)13-2-8;/h5-8H,1-4H2;1,3-6,9-12H;/q-2;-1; |
InChI-Schlüssel |
NSXRFNDFSVPHJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)C(C(C(C(O)O[C-]=O)O)O)O.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


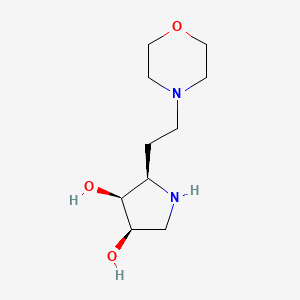
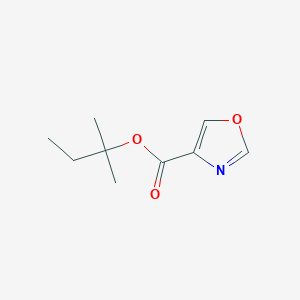
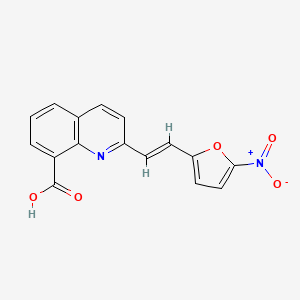
![(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline](/img/structure/B15208084.png)
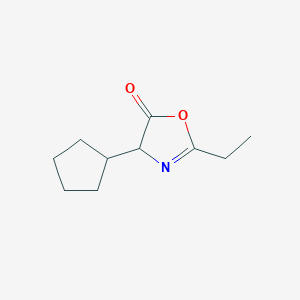
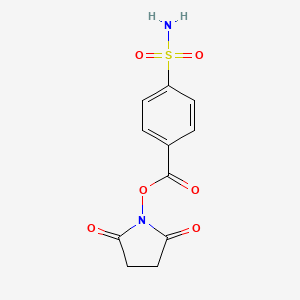
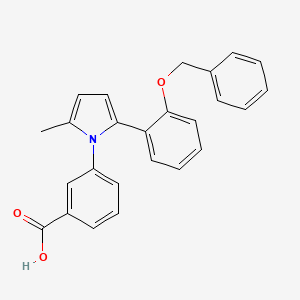

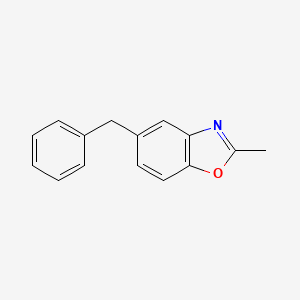
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)
